molecular formula C18H21N7 B6471591 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640828-87-9

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6471591
CAS No.: 2640828-87-9
M. Wt: 335.4 g/mol
InChI Key: UQMYFKPVEFVPGR-UHFFFAOYSA-N
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Description

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a carbonitrile group and a piperazine ring, which is further substituted with a pyrimidine ring containing a pyrrolidine moiety

Properties

IUPAC Name

3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7/c19-14-15-16(4-3-6-20-15)23-10-12-25(13-11-23)18-21-7-5-17(22-18)24-8-1-2-9-24/h3-7H,1-2,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMYFKPVEFVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(N=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety is introduced via nucleophilic substitution, where pyrrolidine reacts with a halogenated pyrimidine derivative.

    Synthesis of the Piperazine Ring: Piperazine is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The pyrimidine-pyrrolidine intermediate is coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxides of the pyrrolidine and piperazine rings.

    Reduction: Amines or aldehydes derived from the carbonitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile has been explored as a potential drug candidate due to its ability to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cellular signaling pathways. For instance, derivatives of similar structures have shown promise in targeting specific kinases involved in tumor growth .
  • Neurological Disorders : The compound's piperazine and pyrimidine components have been linked to neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease .

Biochemical Research

In biochemical assays, this compound has been utilized as an inhibitor for various enzymes and receptors:

  • Enzyme Inhibition : Research indicates that the compound can act as an inhibitor for dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management . The inhibition of DPP-IV can enhance insulin secretion and decrease glucagon levels.

Material Science

The unique chemical structure allows for potential applications in the development of advanced materials:

  • Organic Electronics : The compound's electronic properties may be harnessed in organic semiconductors or photovoltaic devices. Its ability to form stable thin films can be advantageous in creating efficient electronic components .

Case Study 1: Anticancer Activity

A study conducted on derivatives of similar compounds demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that modifications to the core structure could enhance efficacy against various cancers.

Case Study 2: DPP-IV Inhibition

In preclinical trials, a related compound was evaluated for its DPP-IV inhibitory activity, showing an IC50 value of 13 nM, indicating high potency. These findings support further exploration of this compound as a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-{4-[4-(morpholin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Similar structure but with a morpholine ring instead of pyrrolidine.

    3-{4-[4-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Contains a piperidine ring instead of pyrrolidine.

    3-{4-[4-(azepan-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile: Features an azepane ring in place of pyrrolidine.

Uniqueness

The uniqueness of 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, can influence the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery.

Biological Activity

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6C_{18}H_{22}N_{6} with a molecular weight of 342.42 g/mol. The structure features a pyridine core substituted with various nitrogen-containing groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC18H22N6
Molecular Weight342.42 g/mol
IUPAC NameThis compound
SMILESC1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=NC=NC5=C4SC=C5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is suggested that the compound may act as an inhibitor of specific protein kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anticancer Activity
Studies indicate that derivatives of pyrimidine and piperazine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation in vitro .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. Some derivatives demonstrated lower minimum inhibitory concentrations (MICs) than standard antibiotics, indicating potential as new antimicrobial agents .

3. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Compounds structurally related to this compound have been identified as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them candidates for type 2 diabetes treatment .

Study on Anticancer Activity

In a study published in 2021, a series of pyrimidine derivatives were synthesized and tested for their ability to inhibit cancer cell lines. The results showed that certain modifications to the piperazine ring significantly enhanced anticancer activity, suggesting that structural optimization is key for developing effective therapeutic agents .

Antimicrobial Evaluation

A recent investigation assessed the antimicrobial effects of various piperazine derivatives. The study highlighted that compounds with a pyrimidine core exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, with some showing MIC values as low as 0.4 μg/mL against Staphylococcus aureus .

Q & A

How can researchers optimize the synthesis of the pyrimidine-piperazine coupling step in this compound?

Methodological Answer:
The pyrimidine-piperazine coupling step is critical for structural integrity. Key strategies include:

  • Oxidation Optimization : Use meta-chloroperoxybenzoic acid (MCPBA) or potassium peroxymonosulfate (Oxone®) to oxidize intermediates, achieving yields >75% .
  • Deprotection : Employ 50% trifluoroacetic acid (TFA) to remove tert-butoxycarbonyl (t-Boc) groups without side reactions .
  • Automated Synthesis : Implement automated protocols using tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate as a precursor, achieving 83% yield under controlled conditions .

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:
SAR studies require systematic variation of substituents and biological testing:

  • Urea Derivatives : Synthesize analogs like 1-(3-(4-(pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea to assess interactions with biological targets .
  • Substituent Analysis : Modify the pyrrolidine or pyrimidine moieties and evaluate changes in binding affinity using radioligand displacement assays.
  • Computational Modeling : Pair synthetic data with molecular docking to predict binding modes and prioritize analogs for testing.

How can synthetic impurities or byproducts be characterized in this compound?

Methodological Answer:
Impurity profiling ensures pharmacological reliability:

  • Synthesis of Related Substances : Prepare impurities (e.g., oxidized piperazine derivatives) via controlled reactions, as demonstrated in imatinib mesylate quality control studies .
  • Analytical Techniques : Use 1H NMR to confirm structural deviations and mass spectrometry (MS) to identify low-abundance byproducts .
  • Chromatography : Employ HPLC with UV detection to quantify impurities at <0.1% levels.

How should researchers resolve contradictory data in reported biological activities of this compound?

Methodological Answer:
Discrepancies may arise from assay variability or compound stability:

  • Orthogonal Assays : Validate activity using both cell-based (e.g., cAMP inhibition) and biochemical (e.g., enzyme inhibition) assays.
  • Batch Consistency : Ensure synthetic batches are free of impurities via LC-MS, as contaminants like N-oxide derivatives may skew results .
  • Control Experiments : Include reference compounds (e.g., known receptor antagonists) to benchmark activity across labs.

What methods are recommended for structural elucidation of this compound and its analogs?

Methodological Answer:
Advanced structural analysis ensures synthetic accuracy:

  • X-ray Crystallography : Resolve crystal structures to confirm bond geometries, as demonstrated for related 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine derivatives .
  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess polymorphic stability.
  • Spectroscopic Confirmation : Use 2D NMR (e.g., HSQC, HMBC) to assign proton and carbon environments unambiguously.

How do oxidation agents like MCPBA and Oxone® compare for pyrimidine derivatization?

Methodological Answer:
Oxidation efficiency depends on the target functional group:

  • MCPBA : Ideal for converting thiomorpholine to sulfoxide derivatives (e.g., 75% yield for 4-[4-(benzylamino)pyrimidin-2-yl]thiomorpholine 1-oxide) .
  • Oxone® : Preferable for sulfone formation (e.g., 75% yield for 1,1-dioxide derivatives) due to stronger oxidative power .
  • Reaction Monitoring : Track progress via TLC or in-situ IR to avoid over-oxidation.

What are best practices for deprotecting tert-butoxycarbonyl (t-Boc) groups in related analogs?

Methodological Answer:
Deprotection must balance efficiency and side-reaction minimization:

  • Acidic Conditions : Use 50% TFA in dichloromethane (DCM) for 2–4 hours at 0–25°C, achieving >90% deprotection .
  • Neutralization : Quench excess acid with sodium bicarbonate to prevent degradation of acid-sensitive moieties.
  • Purification : Isolate the deprotected product via flash chromatography (silica gel, ethyl acetate/hexane gradient).

How can automated synthesis protocols be designed for high-throughput production of analogs?

Methodological Answer:
Automation enhances reproducibility and scalability:

  • Precursor Selection : Use tert-butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate as a stable intermediate .
  • Reaction Cartridges : Pre-load reagents (e.g., MCPBA, TFA) in temperature-controlled modules for sequential oxidation/deprotection.
  • Yield Optimization : Adjust residence times and stoichiometry via iterative robotic runs, targeting >80% purity post-synthesis .

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